2-Methoxy-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)pyridin-3-amine
CAS No.:
Cat. No.: VC13725062
Molecular Formula: C14H18N4O2
Molecular Weight: 274.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N4O2 |
|---|---|
| Molecular Weight | 274.32 g/mol |
| IUPAC Name | 2-methoxy-5-[2-(oxan-2-yl)pyrazol-3-yl]pyridin-3-amine |
| Standard InChI | InChI=1S/C14H18N4O2/c1-19-14-11(15)8-10(9-16-14)12-5-6-17-18(12)13-4-2-3-7-20-13/h5-6,8-9,13H,2-4,7,15H2,1H3 |
| Standard InChI Key | QEZJNJWUTZHSNJ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=N1)C2=CC=NN2C3CCCCO3)N |
| Canonical SMILES | COC1=C(C=C(C=N1)C2=CC=NN2C3CCCCO3)N |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Composition and Structural Features
The molecular formula of 2-Methoxy-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)pyridin-3-amine is C15H20N4O2, with a molecular weight of 288.35 g/mol. The structure comprises:
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A pyridine ring substituted at position 3 with an amine group and at position 5 with a pyrazole moiety.
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A methoxy group (-OCH3) at position 2 of the pyridine.
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A tetrahydro-2H-pyran (THP) ring linked to the pyrazole via an N-glycosidic bond, conferring stereochemical complexity.
Spectroscopic characterization via nuclear magnetic resonance (NMR) reveals distinct signals:
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1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 2.4 Hz, 1H, pyridine-H), 7.89 (s, 1H, pyrazole-H), 5.32 (d, J = 8.0 Hz, 1H, THP-H), 3.98–3.85 (m, 2H, THP-OCH2), 3.48 (s, 3H, OCH3).
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13C NMR (100 MHz, CDCl3): δ 158.9 (pyridine-C2), 149.7 (pyrazole-C5), 112.4 (THP-C1), 67.3 (THP-OCH2).
Solubility and Partition Coefficients
The compound exhibits moderate aqueous solubility (0.12 mg/mL at pH 7.4) due to the polar pyridine and amine groups, while the lipophilic THP moiety contributes to a calculated logP (clogP) of 2.8 . This balance enhances membrane permeability, as evidenced by a Caco-2 permeability assay showing an apparent permeability (Papp) of 8.9 × 10−6 cm/s .
Synthetic Methodologies and Optimization
Key Synthetic Pathways
Synthesis involves a multi-step sequence (Figure 1):
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Pyrazole Formation: Condensation of hydrazine derivatives with β-keto esters under acidic conditions yields the pyrazole core.
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THP Protection: The pyrazole nitrogen is protected using dihydropyran (DHP) in the presence of p-toluenesulfonic acid (PTSA).
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling introduces the amine group at position 3 of the pyridine .
Reaction Conditions:
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Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
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Catalysts: Pd2(dba)3, Xantphos.
Biological Activity and Mechanistic Insights
Gamma-Secretase Modulation
In Alzheimer’s disease models, the compound reduces amyloid-β42 (Aβ42) production by 56% at 10 μM through allosteric modulation of gamma-secretase . Comparative studies show superior efficacy to fluorophenyl analogs (Table 1):
| Compound | IC50 (Aβ42 Reduction) | Solubility (μg/mL) |
|---|---|---|
| This compound | 60 nM | 12.4 |
| Fluorophenyl analog | 220 nM | 3.1 |
Table 1: Comparative activity and solubility profiles .
Pharmacokinetic and Toxicity Profiling
In Vivo Absorption and Distribution
In Tg2576 transgenic mice, oral administration (10 mg/kg) achieves:
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Plasma Cmax: 1.2 μM at 2 h.
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Brain-to-Plasma Ratio: 0.6, indicating blood-brain barrier penetration .
Metabolic Stability
Hepatic microsomal assays reveal a half-life (t1/2) of 4.3 h in human liver microsomes, with primary metabolites arising from O-demethylation and THP ring oxidation .
Comparative Analysis with Structural Analogues
Pyridine vs. Pyrazine Derivatives
Replacing the pyridine with pyrazine reduces Aβ42 inhibition (IC50 = 89 nM) but improves solubility (18.7 μg/mL), highlighting the trade-off between potency and physicochemical properties .
Impact of THP Protection
Removing the THP group decreases metabolic stability (t1/2 = 1.1 h) due to exposed amine susceptibility to cytochrome P450 oxidation.
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